3-Azidobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

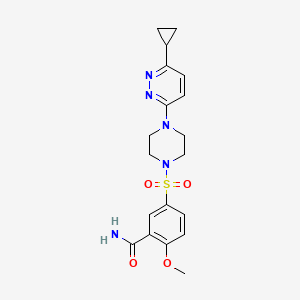

3-Azidobenzaldehyde is a chemical compound with the molecular formula C7H5N3O . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, a copper-catalyzed cyclization of o-azidobenzaldehyde and nitro-olefins was developed . Another study reported a novel and efficient protocol concerning palladium catalyzing the three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various analytical techniques suitable for characterizing pharmaceutical protein powders, providing structural, and conformational information, as well as insights into dynamics .

Chemical Reactions Analysis

This compound participates in various chemical reactions. For example, it has been used in the synthesis of quinazoline-3-oxides via a Pd (ii) catalyzed azide–isocyanide coupling/cyclocondensation reaction . Another study reported the use of this compound in the synthesis of 1,2,3-triazolobenzodiazepinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. These properties include color, density, hardness, and melting and boiling points .

科学的研究の応用

Synthesis of Heterocyclic Compounds

3-Azidobenzaldehyde is extensively used in the synthesis of various heterocyclic compounds. For instance, it is utilized in the synthesis of triazolo-fused benzoxazepines and benzoxazepinones through Passerini reactions followed by 1,3-dipolar cycloadditions, providing efficient and combinatorial routes to these heterocycles (De Moliner et al., 2014). Additionally, this compound is employed in synthesizing novel fused 4,5-dihydro-1,2,3-triazolo[1,5-a][1,4]benzodiazepine derivatives via a four-component Ugi–Smiles-type reaction (Saeedi et al., 2013).

Development of Pharmacologically Active Compounds

The compound has been used to create pharmacologically active molecules. A notable example is the synthesis of quinazoline-3-oxides via a Pd(ii) catalyzed azide-isocyanide coupling/cyclocondensation reaction, showcasing its potential in medicinal chemistry (Pathare et al., 2019). Furthermore, it is involved in the synthesis of 4-thiocarbamoyltetrazolo-[1,5-a]quinolines through tandem Knoevenagel condensation and intramolecular cycloaddition reactions (Filimonov et al., 2016).

Agricultural Applications

In agriculture, this compound has been used in the development of controlled-release pesticide systems. A study showed its use in forming shell cross-linked nanocapsules for encapsulating and releasing hydrophilic pesticides in a controlled manner (Sun et al., 2014).

Chemical Synthesis and Functionalization

Its role in chemical synthesis is not limited to medicinal applications. For example, it is involved in the preparation of novel macrocycle and cryptand containing the 1,1′-disubstituted ferrocene unit, indicating its versatility in synthetic organic chemistry (Tárraga et al., 2000).

Synthesis of Azido-Substituted Compounds

This compound is also crucial in the synthesis of azido-substituted benzaldehydes, providing simplified access to these valuable building blocks compared to more common sequences reported in literature (Kafle et al., 2020).

作用機序

Target of Action

It is known to participate in chemical reactions as a reagent, particularly in the synthesis of quinazoline-3-oxides .

Mode of Action

3-Azidobenzaldehyde interacts with its targets through chemical reactions. For instance, it is involved in a palladium-catalyzed three-component reaction with isocyanide and hydroxylamine hydrochloride . This reaction involves the concatenation of azide–isocyanide denitrogenative coupling .

Biochemical Pathways

It is known to participate in the synthesis of quinazoline-3-oxides , which are involved in various biochemical pathways.

Result of Action

The result of this compound’s action is the formation of new compounds. For example, it is used in the synthesis of quinazoline-3-oxides . The exact molecular and cellular effects of these compounds would depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the palladium-catalyzed three-component reaction involving this compound is sensitive to reaction conditions such as temperature and the presence of other reagents .

Safety and Hazards

Azides, including 3-Azidobenzaldehyde, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Therefore, caution should be exercised when using azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .

将来の方向性

Future research on 3-Azidobenzaldehyde could focus on developing new synthetic methods and exploring its potential applications in various fields. For example, a recent study highlighted 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives . Another study discussed nucleophilic transformations of azido-containing carbonyl compounds .

特性

IUPAC Name |

3-azidobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJDGRYGBYCWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

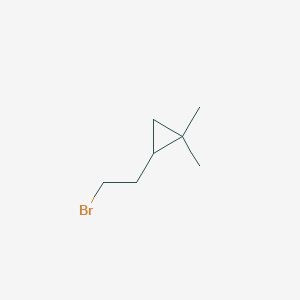

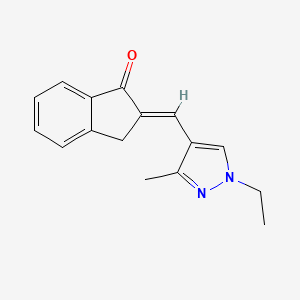

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2610681.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2610682.png)

![N-(2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2610684.png)

![2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2610685.png)